![molecular formula C18H13FN2O2 B6004466 N-(4-fluorophenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6004466.png)
N-(4-fluorophenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluorophenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, also known as CFI-400945, is a small molecule inhibitor of checkpoint kinase 1 (CHK1). CHK1 is a protein kinase that plays a critical role in the DNA damage response pathway, which is activated in response to DNA damage to prevent the replication of damaged DNA. CFI-400945 has been shown to have potential as an anti-cancer agent, as it can sensitize cancer cells to DNA-damaging agents and induce cell death.
作用机制
N-(4-fluorophenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide inhibits CHK1, which is a critical regulator of the DNA damage response pathway. CHK1 is activated in response to DNA damage and prevents the replication of damaged DNA by inducing cell cycle arrest and DNA repair. Inhibition of CHK1 by N-(4-fluorophenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide leads to the accumulation of DNA damage and subsequent cell death.
Biochemical and physiological effects:
N-(4-fluorophenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide has been shown to induce cell death in cancer cells by inhibiting CHK1. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy by sensitizing cancer cells to these treatments. In addition, N-(4-fluorophenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide has been shown to sensitize cancer cells to PARP inhibitors, which are a new class of drugs that target DNA repair mechanisms.
实验室实验的优点和局限性
One advantage of using N-(4-fluorophenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide in lab experiments is its ability to enhance the efficacy of chemotherapy and radiation therapy. This makes it a valuable tool for studying the mechanisms of cancer cell death and developing new cancer treatments. However, one limitation is that N-(4-fluorophenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide is not selective for CHK1 and can inhibit other kinases, which may lead to off-target effects.
未来方向
There are several potential future directions for the development of N-(4-fluorophenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide. One direction is to optimize the dosing and administration of N-(4-fluorophenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide to maximize its anti-tumor activity while minimizing off-target effects. Another direction is to develop combination therapies that include N-(4-fluorophenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide and other targeted therapies, such as PARP inhibitors or immune checkpoint inhibitors. Finally, further research is needed to better understand the mechanisms of action of N-(4-fluorophenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide and its potential applications in cancer treatment.
合成方法
N-(4-fluorophenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide can be synthesized using a multi-step process, starting with commercially available starting materials. The synthesis involves the use of various chemical reactions, including condensation, cyclization, and amidation. The final product is obtained as a white solid with a purity of >98%.
科学研究应用
N-(4-fluorophenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide has been extensively studied in preclinical models of cancer, where it has shown promising anti-tumor activity. It has been shown to enhance the efficacy of chemotherapy and radiation therapy in various cancer types, including ovarian, breast, and lung cancer. N-(4-fluorophenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide has also been shown to sensitize cancer cells to PARP inhibitors, which are a new class of drugs that target DNA repair mechanisms.
属性
IUPAC Name |
N-(4-fluorophenyl)-9-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,10-tetraene-10-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O2/c19-12-4-6-13(7-5-12)20-18(23)15-10-21-9-8-11-2-1-3-14(16(11)21)17(15)22/h1-7,10H,8-9H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBMQCKPYAAYID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=C(C(=O)C3=CC=CC1=C32)C(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(1-azepanyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B6004388.png)
![N-(5-chloro-2-methoxyphenyl)-3-{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6004394.png)
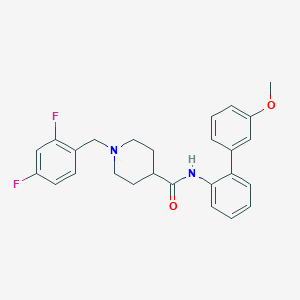
![1-[(1,1-dimethyl-2-propyn-1-yl)oxy]-3-(2-methyl-1-piperidinyl)-2-propanol hydrochloride](/img/structure/B6004407.png)
![7-bromo-2-(4-nitrobenzylidene)[1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-3(2H)-one](/img/structure/B6004412.png)
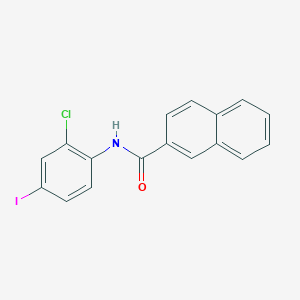
![N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B6004418.png)
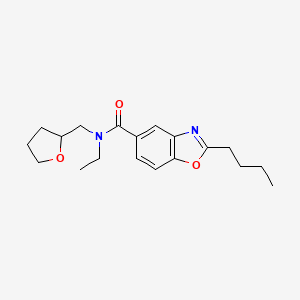
![2-[(2-methylbenzyl)thio]-4-quinazolinol](/img/structure/B6004427.png)
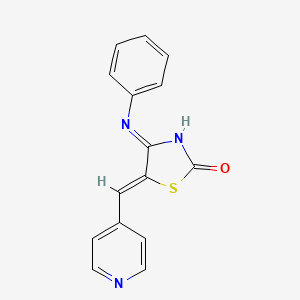

![7-(4-isopropylbenzyl)-2-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6004443.png)
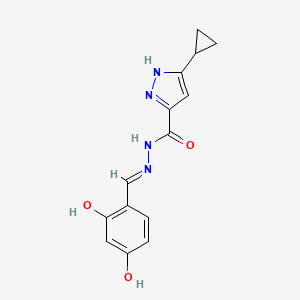
![2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-[2-(6-oxo-1,6-dihydropyrimidin-4-yl)ethyl]propanamide](/img/structure/B6004470.png)